8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline
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Overview
Description
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline is a useful research compound. Its molecular formula is C15H16BrClN2 and its molecular weight is 339.661. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and SAR Activities of Isoquinoline Alkaloids
Isoquinoline alkaloids, derived from natural sources, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. These compounds serve as a significant source of leads for drug discovery. The review by Dembitsky et al. (2015) provides an overview of over 200 biologically active isoquinoline N-oxides alkaloids and discusses their structure-activity relationships (SAR), predicting new possible applications for these compounds in medicinal chemistry (Dembitsky et al., 2015).
Insights into 8-Hydroxyquinolines as Medicinal Targets
Gupta et al. (2021) reviewed the significance of 8-hydroxyquinoline (8-HQ) derivatives, highlighting their role in detecting metal ions and their extensive biological activities. This research underlines the importance of synthetic modifications to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further potentiate their use as drug candidates (Gupta et al., 2021).
Pharmacological Importance of Isoquinoline Derivatives
Danao et al. (2021) discussed the pharmacological importance of isoquinoline derivatives in modern therapeutics, emphasizing their anti-fungal, anti-tubercular, anti-tumour, and anti-viral properties, among others. This review showcases the potential of isoquinoline derivatives as low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that derivatives of imidazo quinoxalines, a related class of compounds, have been found to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
Compounds with similar structures, such as imidazo quinoxalines, have been shown to interact with their targets through various mechanisms, including antagonism of receptors and inhibition of enzymes .
Biochemical Pathways
Related compounds have been shown to affect a variety of pathways, including those involving adenosine and benzodiazepine receptors, as well as various kinases and phosphodiesterases .
Result of Action
Related compounds have been shown to have antiallergenic, antitumor, and anticonvulsant activities .
Properties
IUPAC Name |
8-bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2/c1-2-3-4-14-18-15(17)13-8-11-7-12(16)6-5-10(11)9-19(13)14/h5-7H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYSWTBLGKTJBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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